2-methyl-2H-indazole-3-sulfonamide

Übersicht

Beschreibung

2-methyl-2H-indazole-3-sulfonamide is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2H-indazole-3-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methyl-3-nitroaniline with sulfonamide derivatives under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-2H-indazole-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amines, and various substituted indazoles, which can be further utilized in pharmaceutical synthesis .

Wissenschaftliche Forschungsanwendungen

2-methyl-2H-indazole-3-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of new therapeutic agents targeting various diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 2-methyl-2H-indazole-3-sulfonamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indazole: The parent compound of 2-methyl-2H-indazole-3-sulfonamide, known for its broad range of biological activities.

2-methylindazole: A closely related compound with similar structural features but different functional groups.

3-sulfonamideindazole: Another related compound with variations in the substitution pattern on the indazole ring

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and industrial applications .

Biologische Aktivität

2-Methyl-2H-indazole-3-sulfonamide is a sulfonamide compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

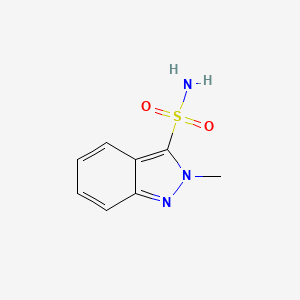

Chemical Structure :

The chemical formula for this compound is . It features a fused bicyclic structure typical of indazoles, characterized by a five-membered and a six-membered ring. The presence of the sulfonamide functional group (-SO₂NH₂) is significant for its biological activity.

Molecular Properties :

The compound's unique structure contributes to its interactions with various biological targets. Its molecular weight is approximately 197.24 g/mol, and it exhibits properties that make it suitable for further pharmacological exploration.

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including:

- Formation of Indazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Sulfonylation : The introduction of the sulfonamide group is crucial for enhancing the compound's biological activity.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the identity and purity of the synthesized compound .

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit notable antimicrobial activity. For instance, indazole derivatives have shown effectiveness against various pathogens, including protozoa like Giardia intestinalis and bacteria such as Escherichia coli .

Table 1: Antimicrobial Activity of Indazole Derivatives

| Compound | Pathogen | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 18 | Giardia intestinalis | 0.058 | |

| Compound 23 | Candida albicans | 0.045 | |

| This compound | E. coli | TBD |

Anticancer Potential

Molecular docking studies suggest that this compound may inhibit MAPK1, a critical kinase involved in cancer progression. This inhibition indicates potential as an anticancer agent . The structural modifications in the indazole framework can enhance binding affinity and selectivity towards target enzymes, thereby improving therapeutic efficacy .

The biological effects of this compound are primarily attributed to its ability to inhibit specific enzymes or pathways relevant to disease processes. The mechanism often involves:

- Enzyme Inhibition : Compounds with structural similarities have shown to inhibit key enzymes associated with cancer and microbial infections.

- Target Interaction : The sulfonamide moiety plays a crucial role in interacting with active sites on target proteins, modulating their activity.

Case Studies

- Antiprotozoal Activity Study : A study evaluated various indazole derivatives against Entamoeba histolytica, revealing that several compounds exhibited higher potency compared to standard treatments like metronidazole. This demonstrates the potential of indazole derivatives, including this compound, in treating protozoal infections .

- Cancer Treatment Exploration : Research has highlighted the potential of sulfonamide compounds as MAPK1 inhibitors, suggesting their role in cancer treatment strategies. The binding affinity observed in molecular docking studies supports further investigation into their therapeutic applications .

Eigenschaften

IUPAC Name |

2-methylindazole-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S/c1-11-8(14(9,12)13)6-4-2-3-5-7(6)10-11/h2-5H,1H3,(H2,9,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLUKBEWBYVHYRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC=CC2=N1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.